molecular formula C55H61N11O9 B12556182 L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 193199-43-8

L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B12556182
CAS No.: 193199-43-8
M. Wt: 1020.1 g/mol
InChI Key: GNWNKMJNSVAJHN-AQYCCZNLSA-N
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Description

L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide composed of multiple amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like tyrosine and tryptophan can be oxidized, leading to modifications in their structure and function.

    Reduction: Disulfide bonds in peptides can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, iodine.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various amino acid derivatives.

Major Products Formed

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine cross-links.

Scientific Research Applications

Peptides like L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine have numerous applications in scientific research:

    Biochemistry: Studying protein-protein interactions and enzyme activities.

    Medicine: Developing peptide-based drugs for various diseases.

    Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of peptide drugs.

    Industry: Using peptides in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Inhibiting or activating enzyme activities.

    Ion channels: Modulating ion channel functions.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-L-ornithine: A similar peptide without the diaminomethylidene modification.

    L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-L-lysine: A peptide with lysine instead of ornithine.

Uniqueness

L-Tyrosyl-L-tryptophyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to the presence of the diaminomethylidene group on the ornithine residue, which may confer specific biological activities and interactions.

Properties

CAS No.

193199-43-8

Molecular Formula

C55H61N11O9

Molecular Weight

1020.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C55H61N11O9/c56-41(25-33-16-20-37(67)21-17-33)49(69)63-47(28-35-30-60-42-13-6-4-11-39(35)42)52(72)64-45(26-32-9-2-1-3-10-32)51(71)66-48(29-36-31-61-43-14-7-5-12-40(36)43)53(73)65-46(27-34-18-22-38(68)23-19-34)50(70)62-44(54(74)75)15-8-24-59-55(57)58/h1-7,9-14,16-23,30-31,41,44-48,60-61,67-68H,8,15,24-29,56H2,(H,62,70)(H,63,69)(H,64,72)(H,65,73)(H,66,71)(H,74,75)(H4,57,58,59)/t41-,44-,45-,46-,47-,48-/m0/s1

InChI Key

GNWNKMJNSVAJHN-AQYCCZNLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)N

Origin of Product

United States

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